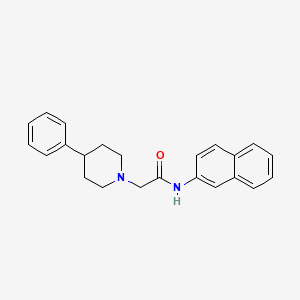
N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide is a complex organic compound that features a naphthalene ring, a phenylpiperidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkyl halide.
Formation of the Naphthalene Ring: The naphthalene ring is synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling of the Naphthalene and Piperidine Rings: The naphthalene and piperidine rings are coupled through a nucleophilic substitution reaction.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.
N-(Naphthalen-2-yl)-2-(4-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
89474-15-7 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-(4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C23H24N2O/c26-23(24-22-11-10-19-8-4-5-9-21(19)16-22)17-25-14-12-20(13-15-25)18-6-2-1-3-7-18/h1-11,16,20H,12-15,17H2,(H,24,26) |
InChI Key |
KDZAFKHYXPTXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















